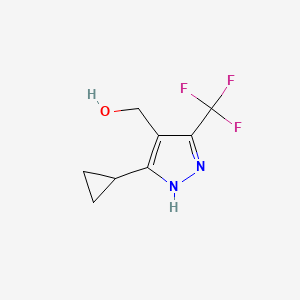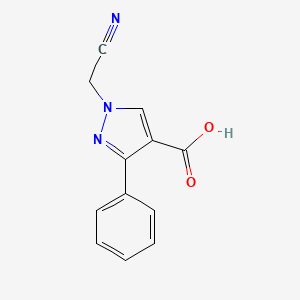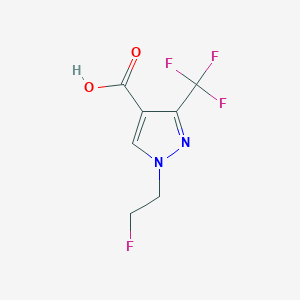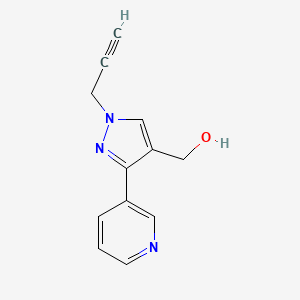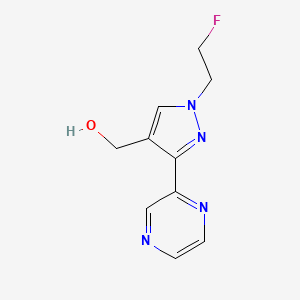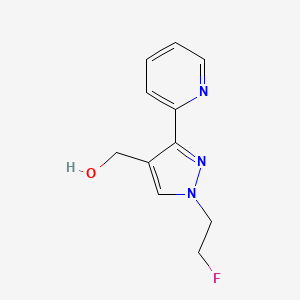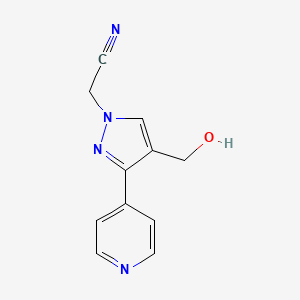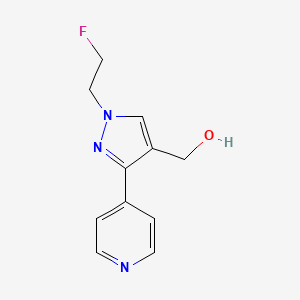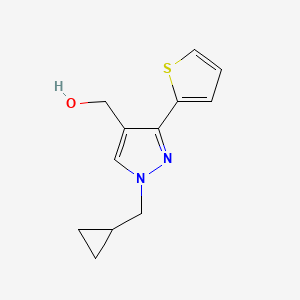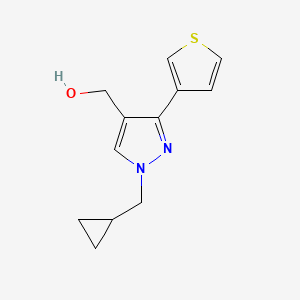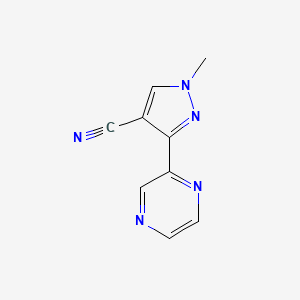
2-Cyclopropyl-6-(3-iodophenyl)pyrimidin-4-amine
Descripción general
Descripción
“2-Cyclopropyl-6-(3-iodophenyl)pyrimidin-4-amine” is a chemical compound with a pyrimidine core structure. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a cyclopropyl group (a three-carbon ring), an iodophenyl group (a six-carbon ring with an iodine atom), and an amine group (a nitrogen atom with a pair of electrons) attached .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially participate in a variety of chemical reactions. For example, the amine group might be protonated or alkylated, or the ring structure could undergo substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of an iodine atom could increase its molecular weight and potentially its reactivity .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Aminolysis and Alcoholysis Reactions : Studies on pyrimidine derivatives like 6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methyl-2-(nitroamino)pyrimidin-4(3H)-one reveal insights into aminolysis reactions, indicating a focus on the synthetic pathways and the influence of reaction medium on the outcomes. This area explores how various amines interact with pyrimidine derivatives under different conditions, highlighting the importance of sterically unshielded amino groups and the role of solvent dielectric permittivity (Novakov et al., 2017).
- Crystal Structure Analysis : The study of the crystal structure of cyprodinil, a related compound, emphasizes the significance of analyzing the spatial arrangement and interactions within pyrimidine derivatives. Such structural analyses contribute to a deeper understanding of their physical and chemical properties (Jeon et al., 2015).
Biological Activities
- Anti-inflammatory and Analgesic Activities : Research on pyrimidine derivatives has also extended to evaluating their potential biological activities. For instance, some derivatives have been screened for anti-inflammatory and analgesic effects, providing a foundation for their consideration in therapeutic applications (Sondhi et al., 2009).
- Antitumor Activity : The synthesis and evaluation of pyrimidine-benzenesulfonamide derivatives as cyclin-dependent kinase 2 inhibitors indicate the exploration of pyrimidine derivatives in cancer research. These compounds were assessed for their anti-proliferative activity against human cell lines, underscoring the potential of pyrimidine derivatives in developing new anticancer agents (Fathalla et al., 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-cyclopropyl-6-(3-iodophenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12IN3/c14-10-3-1-2-9(6-10)11-7-12(15)17-13(16-11)8-4-5-8/h1-3,6-8H,4-5H2,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFLAXDGJDUHDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N)C3=CC(=CC=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


